molecular formula C15H26O2 B13942144 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one CAS No. 52589-23-8

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one

Katalognummer: B13942144
CAS-Nummer: 52589-23-8
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: MAXNBGSKPQFIED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one is an organic compound that belongs to the class of sesquiterpenoids These compounds are characterized by having three consecutive isoprene units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a Diels-Alder reaction followed by various functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sesquiterpenoids with similar structural features, such as:

Uniqueness

What sets 6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one apart is its specific arrangement of functional groups and its unique chemical properties, which make it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

52589-23-8

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

6-(7-hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H26O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h9,12-14,16H,4-8,10H2,1-3H3

InChI-Schlüssel

MAXNBGSKPQFIED-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(CC1)C(C)CCCC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.